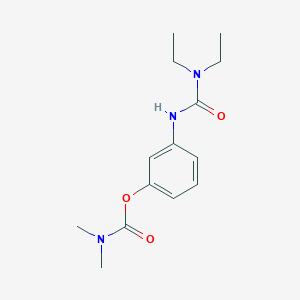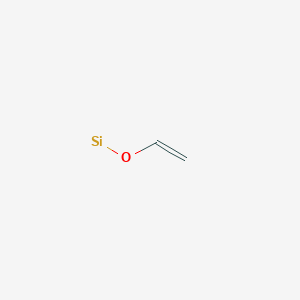
Silyl vinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethenyloxy)silane, with the molecular formula C₂H₆OSi, is an organosilicon compound that features a silicon atom bonded to an ethenyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Ethenyloxy)silane can be synthesized through several methods, including the reaction of vinyl ethers with silicon hydrides in the presence of a catalyst. One common method involves the hydrosilylation of vinyl ethers using a platinum catalyst under controlled conditions .
Industrial Production Methods: Industrial production of (ethenyloxy)silane typically involves the use of high-purity silicon and chlorosilanes. The process includes the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Ethenyloxy)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Halides and nucleophiles such as amines and alcohols are commonly used.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(Ethenyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the modification of biomolecules and surfaces for biological applications.
Mechanism of Action
The mechanism of action of (ethenyloxy)silane involves its ability to form strong bonds with oxygen and fluorine atoms. This affinity allows it to participate in various chemical reactions, including hydrosilylation and reduction. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-fluorine bonds, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Silane (SiH₄): A simple silicon-hydrogen compound used as a precursor to elemental silicon.
Trimethylsilyl chloride (Me₃SiCl): Used as a silylating agent in organic synthesis.
Phenylsilane (PhSiH₃): Used as a reducing agent and in hydrosilylation reactions.
Uniqueness: (Ethenyloxy)silane is unique due to its ethenyloxy group, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C2H3OSi |
|---|---|
Molecular Weight |
71.13 g/mol |
InChI |
InChI=1S/C2H3OSi/c1-2-3-4/h2H,1H2 |
InChI Key |
PPJTVWKLYZPWAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CO[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



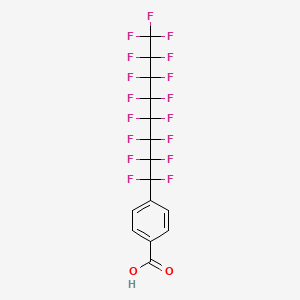
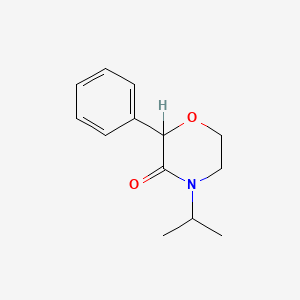
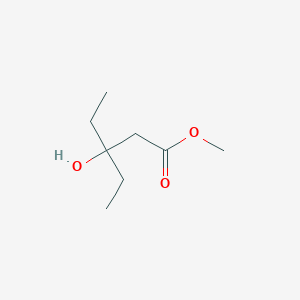
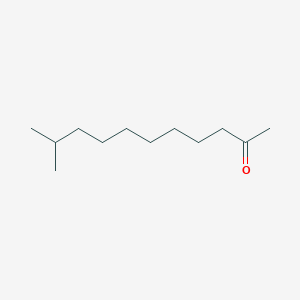

![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
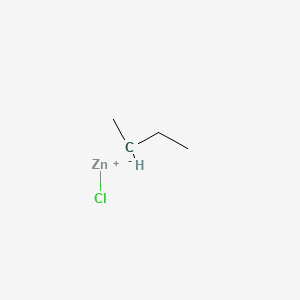
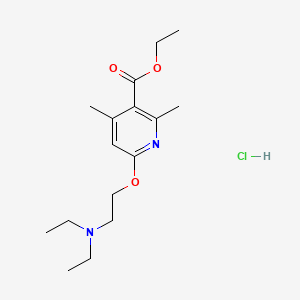
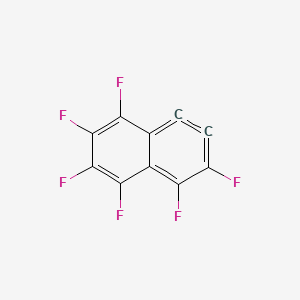
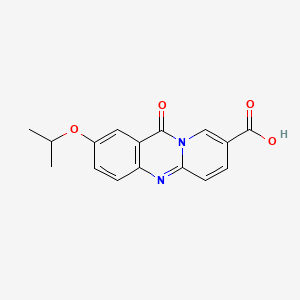
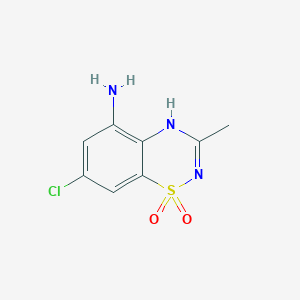
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
